3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

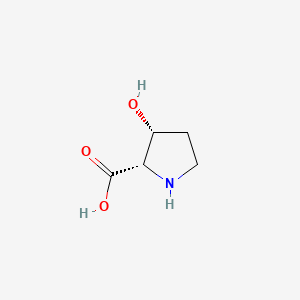

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose (TADG) is a small molecule that has been explored for a variety of applications in the scientific research field. TADG is a derivative of glucose, and has been used as a tool for studying enzymes, metabolic pathways, and for labeling of proteins.

Mecanismo De Acción

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose is a small molecule that is capable of binding to proteins, and it is thought to interact with proteins through hydrogen bonding and electrostatic interactions. It is believed that 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose binds to proteins by forming hydrogen bonds with amino acid side chains, and by forming electrostatic interactions with the protein’s surface.

Biochemical and Physiological Effects

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to inhibit the binding of certain proteins to other molecules. It has also been shown to affect the metabolism of glucose, and to affect the expression of certain genes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose in lab experiments has several advantages. It is a relatively simple and straightforward compound to synthesize, and it is relatively inexpensive. Additionally, it is a small molecule that can be readily incorporated into proteins, and it can be used to label proteins for imaging studies. However, there are some limitations to the use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose in lab experiments. It is a relatively unstable compound, and it is susceptible to hydrolysis and oxidation. Additionally, it may not be suitable for use in certain types of experiments due to its toxic properties.

Direcciones Futuras

For the use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose in scientific research include the development of new synthesis methods, the development of new labeling techniques, and the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose as a drug delivery system, and to explore its potential as a therapeutic agent. Additionally, further research could be conducted to explore the potential use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose as a tool for studying proteins, and to explore its potential as a tool for studying metabolic pathways. Finally, further research could be conducted to explore the potential use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose as a tool for imaging and diagnostics.

Métodos De Síntesis

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose is synthesized from D-glucose using a procedure known as the Mitsunobu reaction. This reaction involves the conversion of the hydroxyl group of D-glucose to an acetyl group, followed by the azidation of the sugar with sodium azide. The Mitsunobu reaction is an efficient method for synthesizing 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose, and it is relatively simple and straightforward.

Aplicaciones Científicas De Investigación

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose has been used in a variety of scientific research applications. It has been used as a tool for studying enzymes and metabolic pathways, and for labeling of proteins. It has also been used as a tracer in imaging studies to study the distribution of glucose in the body. 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose can also be used to study the structure and dynamics of proteins, and to study the binding of proteins to other molecules.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose involves the conversion of commercially available starting materials to the final product through a multi-step reaction process.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-D-glucopyranose", "sodium azide", "acetic anhydride", "pyridine", "methanol", "diethyl ether" ], "Reaction": [ { "Step 1": "2,3,4,6-tetra-O-acetyl-D-glucopyranose is dissolved in dry methanol and sodium azide is added to the solution. The mixture is stirred at room temperature for several hours to allow for the formation of 2-azido-2-deoxy-D-glucopyranose." }, { "Step 2": "The reaction mixture is then filtered to remove any solids and the solvent is evaporated under reduced pressure to yield a white solid." }, { "Step 3": "The white solid is then dissolved in dry pyridine and acetic anhydride is added dropwise to the solution. The mixture is stirred at room temperature for several hours to allow for the acetylation of the azide group." }, { "Step 4": "The reaction mixture is then poured into ice-cold water and the resulting precipitate is filtered and washed with water and diethyl ether. The product, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose, is obtained as a white solid." } ] } | |

Número CAS |

94715-66-9 |

Nombre del producto |

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose |

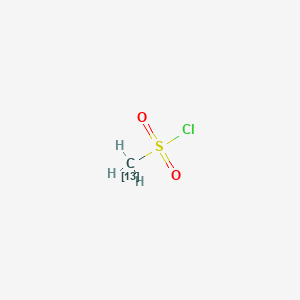

Fórmula molecular |

C₁₂H₁₇N₃O₈ |

Peso molecular |

331.28 |

Sinónimos |

2-Azido-2-deoxy-D-glucose 3,4,6-Triacetate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.